N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound belonging to the class of triazolopyridazines.
Properties
Molecular Formula |
C18H27N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C18H27N5O2/c1-13(2)25-18-12-10-16-21-20-15(23(16)22-18)9-11-17(24)19-14-7-5-3-4-6-8-14/h10,12-14H,3-9,11H2,1-2H3,(H,19,24) |
InChI Key |
YITHRJIJMUUVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3CCCCCC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development . In biology, it has been used in studies related to cell signaling pathways and molecular interactions . Additionally, its unique chemical structure makes it useful in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can be compared with other triazolopyridazine derivatives. Similar compounds include N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine and 4-(6-isopropoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid . These compounds share structural similarities but differ in their specific substituents and pharmacological activities, highlighting the uniqueness of this compound .
Biological Activity
N-cycloheptyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic compound that belongs to the family of triazolopyridazines. Its unique structural features suggest a promising profile for various biological activities, particularly in medicinal chemistry.
Structural Overview
The compound comprises:
- Cycloheptyl group : A seven-membered carbon ring that may influence the compound's pharmacokinetics.
- Propanamide backbone : This functional group can undergo hydrolysis and is crucial for biological activity.
- 6-Isopropoxy-[1,2,4]triazolo moiety : This substitution is significant for its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various disease pathways. The mechanism of action is believed to involve binding to these targets, modulating their activity and influencing cellular processes. This modulation can lead to therapeutic effects in conditions associated with enzyme dysregulation.
Enzyme Inhibition
Preliminary studies have shown that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been evaluated in the context of c-Met kinase inhibition:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | c-Met kinase |
| Foretinib (control) | 0.019 | c-Met kinase |
The exact IC50 value for this compound has not been determined yet but is anticipated to be within a competitive range based on structural analogs.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that compounds within the triazolopyridazine family can exhibit moderate to significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | TBD |
| MCF-7 | TBD |
| HeLa | TBD |
These studies utilize the MTT assay to assess cell viability and determine the cytotoxic potential of the compound.
Comparative Analysis with Related Compounds
Comparative studies with other triazolopyridazine derivatives highlight the unique pharmacological properties of this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Cycloheptyl substituent | Potentially different pharmacokinetics |
| 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide | Trifluorophenyl group | Significant enzyme inhibition |
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of triazolopyridazine derivatives. One study synthesized several derivatives and assessed their inhibitory activity against c-Met kinase and various cancer cell lines. The findings indicated that while many compounds exhibited moderate cytotoxicity, some showed promising results that warrant further investigation into their mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
